(5Z)-5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting with the preparation of the thiazolidinone core. This can be achieved through the cyclization of appropriate thiourea derivatives with α-halo carbonyl compounds under basic conditions. The benzylidene moiety is introduced via a condensation reaction with the corresponding aldehyde. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially converting the thiazolidinone ring to a more reduced form.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
(5Z)-5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (5Z)-5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone core can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt cellular processes, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of bacterial growth.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-[3-chloro-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one: Lacks the methoxy group, which may affect its biological activity.
(5Z)-5-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one: Lacks the chloro group, potentially altering its reactivity and interactions.
(5Z)-5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-oxo-1,3-thiazolidin-4-one: Contains an oxo group instead of a thioxo group, which can influence its chemical properties.
Uniqueness
The presence of both chloro and methoxy groups in (5Z)-5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one contributes to its unique reactivity and potential biological activity. These functional groups can enhance its ability to interact with molecular targets, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H16ClNO4S2 |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
(5Z)-5-[[3-chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H16ClNO4S2/c1-23-15-10-12(11-16-18(22)21-19(26)27-16)9-14(20)17(15)25-8-7-24-13-5-3-2-4-6-13/h2-6,9-11H,7-8H2,1H3,(H,21,22,26)/b16-11- |
InChI Key |
OCFCKKLQHZOOKQ-WJDWOHSUSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)NC(=S)S2)Cl)OCCOC3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=S)S2)Cl)OCCOC3=CC=CC=C3 |
Origin of Product |
United States |
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